molecular formula C12H8N2O2 B1591030 Di(pyridin-4-yl)ethane-1,2-dione CAS No. 95195-42-9

Di(pyridin-4-yl)ethane-1,2-dione

Cat. No. B1591030
CAS RN: 95195-42-9
M. Wt: 212.2 g/mol
InChI Key: NQMXKCIJTKUBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Boiling Point : 359.72 °C

Synthesis Analysis

The compound can be synthesized through a stereospecific diaza-Cope rearrangement. Enantiomerically pure (1S,2S)-1,2-di(pyridin-2-yl)- and (1R,2R)-1,2-di(pyridin-4-yl)-ethane-1,2-diamines are obtained from commercial picolinaldehyde or isonicotinaldehyde and 2,2′-(1S,2S)-1,2-diaminoethane-1,2-diyl)diphenol (HPEN) via this rearrangement. The process yields high enantiomeric excess (up to 99% ee) and efficient organocatalysts for asymmetric cross-aldol reactions .


Molecular Structure Analysis

The molecular structure of 1,2-di(pyridin-4-yl)ethane-1,2-dione consists of two pyridine rings connected by an ethane-1,2-dione linker. The compound crystallizes in the monoclinic system, exhibiting a plane-to-plane stacking arrangement of four almost parallel pyridine rings .


Chemical Reactions Analysis

  • Formation of 1,2-di(pyridin-4-yl)ethane-1,2-dione (2)

    • Compound 1 (2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one) is treated with ethyl acetate to produce 1,2-di(pyridin-2-yl)ethane-1,2-dione (2) .
  • Reactivity in Cross-Aldol Reactions

    • The diastereomeric ionic group-supported bis-prolinamides derived from compound 2 serve as efficient organocatalysts for asymmetric cross-aldol reactions, yielding aldols in high yields and with excellent enantioselectivity .

Physical And Chemical Properties Analysis

  • Smiles Notation : C1=CN=CC=C1C(=O)C(=O)C2=CC=NC=C2

Safety and Hazards

  • No hazardous surcharge or packaging charge is associated with this product .

properties

IUPAC Name

1,2-dipyridin-4-ylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMXKCIJTKUBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558488
Record name Di(pyridin-4-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(pyridin-4-yl)ethane-1,2-dione

CAS RN

95195-42-9
Record name Di(pyridin-4-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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